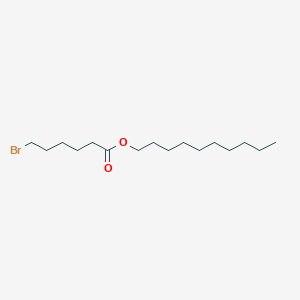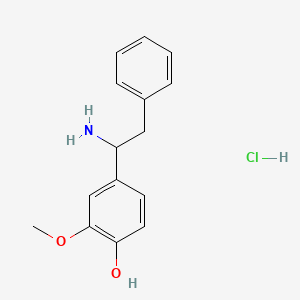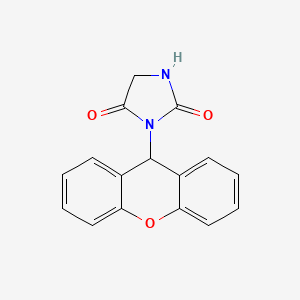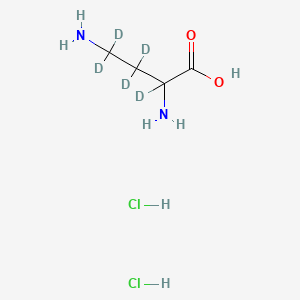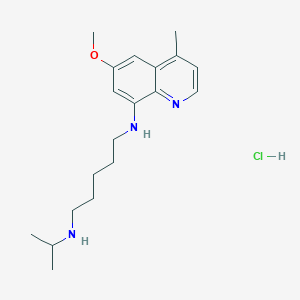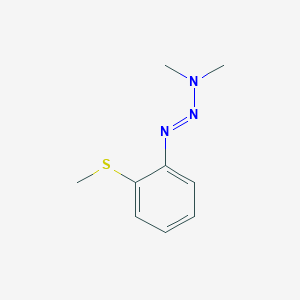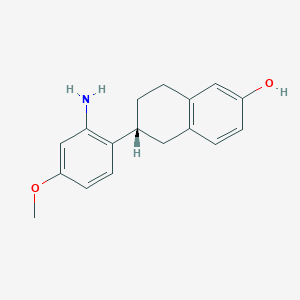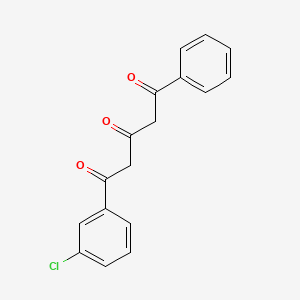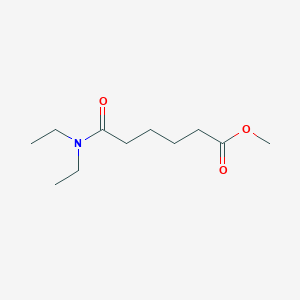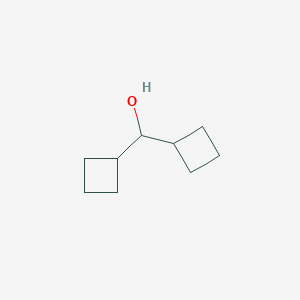
Dicyclobutylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclobutylmethanol is an organic compound characterized by the presence of two cyclobutyl groups attached to a central methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclobutylmethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with formaldehyde, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor system. This method ensures a consistent supply of reactants and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclobutylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicyclobutylmethanone.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, converting this compound to dicyclobutylmethane.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride, resulting in the formation of dicyclobutylchloromethane.
Major Products Formed:
Applications De Recherche Scientifique
Dicyclobutylmethanol has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which dicyclobutylmethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of certain enzymes and receptors involved in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and other signaling molecules.
Comparaison Avec Des Composés Similaires
- Cyclobutanemethanol
- Cyclobutylmethanol
- Dicyclobutylmethane
Comparison: Dicyclobutylmethanol is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties compared to its analogs This structural uniqueness contributes to its varied reactivity and potential applications
Propriétés
Numéro CAS |
41140-06-1 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
di(cyclobutyl)methanol |
InChI |
InChI=1S/C9H16O/c10-9(7-3-1-4-7)8-5-2-6-8/h7-10H,1-6H2 |
Clé InChI |
DVTRIDOIGHJKSR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C2CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


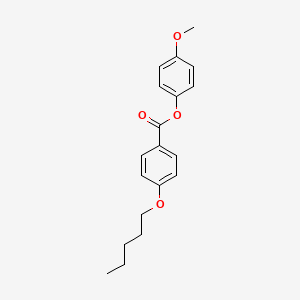
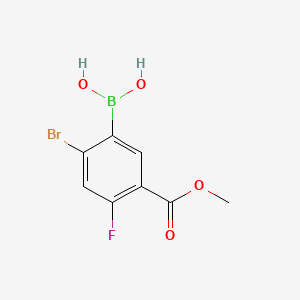
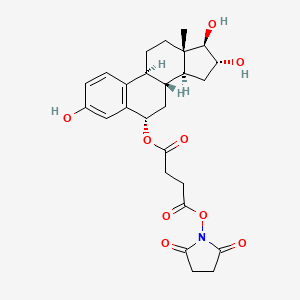
methanone](/img/structure/B14013331.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
